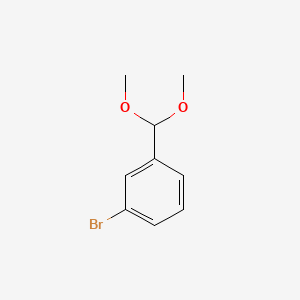

1-Bromo-3-(dimethoxymethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(dimethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWBSVBRCPCEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20986110 | |

| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67073-72-7 | |

| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67073-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067073727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(dimethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 1 Bromo 3 Dimethoxymethyl Benzene

De Novo Synthetic Approaches to 1-Bromo-3-(dimethoxymethyl)benzene

De novo synthesis allows for the construction of the target molecule from basic precursors. The two principal strategies involve either introducing the bromine atom first, followed by the creation of the acetal (B89532), or functionalizing a bromo-substituted aromatic ring.

A highly effective and regioselective route to synthesize this compound begins with the bromination of benzaldehyde (B42025). The aldehyde group (-CHO) is a deactivating, meta-directing group for electrophilic aromatic substitution. doubtnut.comdoubtnut.commasterorganicchemistry.compressbooks.pub This directing effect is due to the electron-withdrawing nature of the carbonyl group, which reduces electron density at the ortho and para positions more than at the meta position, making the meta position the most favorable site for electrophilic attack. doubtnut.comdoubtnut.com

Consequently, the direct bromination of benzaldehyde using bromine (Br₂) in the presence of a suitable catalyst preferentially yields 3-bromobenzaldehyde (B42254). umass.edugoogle.com A patented method describes this reaction using 1,2-dichloroethane (B1671644) as a solvent in the presence of a brominating catalyst. google.com

Once 3-bromobenzaldehyde is obtained, the final step is the formation of the dimethyl acetal. This is typically achieved by reacting the aldehyde with methanol (B129727) and a dehydrating agent, such as trimethyl orthoformate, in the presence of an acid catalyst. google.comorganic-chemistry.orgwikipedia.org The acetalization reaction protects the aldehyde group and results in the final product, this compound. google.com

This approach starts with an aryl ring that already contains a bromine atom at the desired position. The key precursor for this strategy is 3-bromobenzaldehyde. chemsrc.com The synthesis then involves the direct conversion of the aldehyde functional group into the dimethoxymethyl moiety.

This conversion is an acetalization reaction, a common strategy for protecting carbonyl groups. organic-chemistry.org A high-yield process has been documented where 3-bromobenzaldehyde is reacted with trimethyl orthoformate and methanol in a toluene (B28343) solvent. The reaction is catalyzed by tosic acid and proceeds through heating after an initial reaction at room temperature. This method has been reported to produce 3-bromobenzaldehyde dimethyl acetal (another name for the target compound) with a purity of 97.2% and a yield of 95.5%. google.com An alternative patented process describes a solvent-free method where 3-bromobenzaldehyde and a glycol are condensed under vacuum with a catalyst, removing the water generated in the reaction to drive the equilibrium towards the product. google.com

Regioselective Synthesis of this compound

Achieving the correct 1,3-substitution pattern (meta) is the most critical challenge in the synthesis of this compound. The choice of synthetic sequence is paramount for controlling the formation of ortho-, meta-, and para-isomers.

The regiochemical outcome is dictated by the directing effects of the substituents on the benzene (B151609) ring.

Pathway 1: Bromination followed by Acetalization: As previously discussed, starting with benzaldehyde is the preferred route. The aldehyde group directs the incoming bromine atom to the meta position, establishing the correct 1,3-relationship. doubtnut.commasterorganicchemistry.compressbooks.pub The subsequent acetalization of the resulting 3-bromobenzaldehyde does not alter the substitution pattern, thus yielding the desired meta-isomer exclusively.

Pathway 2: Acetalization followed by Bromination: If one were to first convert benzaldehyde to benzaldehyde dimethyl acetal, the dimethoxymethyl group [-CH(OCH₃)₂] would then direct the subsequent bromination. This group, being analogous to an ether, is an activating ortho-, para-director. masterorganicchemistry.comyoutube.com Therefore, electrophilic bromination of benzaldehyde dimethyl acetal would produce a mixture of 1-bromo-2-(dimethoxymethyl)benzene (ortho) and 1-bromo-4-(dimethoxymethyl)benzene (B1361330) (para), not the desired meta-isomer.

This stark contrast in outcomes makes the bromination of benzaldehyde the superior strategy for selectively synthesizing this compound.

Table 1: Regiochemical Control in the Synthesis of this compound

| Synthetic Sequence | Key Intermediate | Directing Group Effect | Primary Product(s) | Suitability for Meta-Isomer |

|---|---|---|---|---|

| 1. Bromination 2. Acetalization | Benzaldehyde | -CHO (meta-director) | This compound | High |

| 1. Acetalization 2. Bromination | Benzaldehyde dimethyl acetal | -CH(OCH₃)₂ (ortho, para-director) | Mixture of ortho- and para-isomers | Low |

Optimization of Reaction Conditions and Yields for this compound Synthesis

To maximize the efficiency of the synthesis, careful selection of catalysts and reagents is essential. Research has focused on improving yields and reaction conditions, particularly for the acetalization step.

The acetalization of 3-bromobenzaldehyde is a critical step that has been optimized using various catalytic systems.

Traditional Catalysts: Brønsted acids like tosic acid (p-toluenesulfonic acid) are effective and widely used. A Chinese patent details a procedure using 0.2g of tosic acid for 0.2 mol of 3-bromobenzaldehyde, achieving a 95.5% yield. google.com Traditional mineral acids such as HCl and H₂SO₄ can also catalyze the reaction, but they are often more corrosive and can lead to more complex purification steps. nih.gov

Modern Catalytic Systems: To overcome the drawbacks of homogeneous acid catalysts, various heterogeneous solid acid catalysts have been explored for benzaldehyde acetalization. These include zeolites, metal-organic frameworks (MOFs), and cesium phosphomolybdovanadate salts. nih.govaip.orgmdpi.comacs.org These catalysts offer advantages such as easier separation, potential for recycling, and reduced corrosivity. For instance, lanthanide-based MOFs have been shown to be efficient and reusable catalysts for the acetalization of benzaldehyde. nih.govacs.org Recently, a cationic palladium(II) species demonstrated high efficiency in catalyzing the acetalization of 4-bromobenzaldehyde (B125591), suggesting its potential applicability to the meta-isomer as well.

Reagents and Conditions: The most common reagents for forming the dimethyl acetal are methanol, serving as both a reagent and solvent, and trimethyl orthoformate, which acts as a dehydrating agent to drive the reaction to completion. google.comorganic-chemistry.orgwikipedia.org Reaction temperatures are often mild, starting at room temperature and then gently heating to around 50°C to complete the reaction. google.com

Table 2: Reagents and Conditions for Acetalization of 3-Bromobenzaldehyde

| Reagent/Condition | Example | Purpose | Reference |

|---|---|---|---|

| Substrate | 3-Bromobenzaldehyde | Starting material | google.com |

| Acetalizing Agent | Trimethyl orthoformate | Source of methoxy (B1213986) groups and dehydrating agent | google.comwikipedia.org |

| Alcohol | Methanol | Source of methoxy groups | google.com |

| Catalyst | Tosic acid (p-TsOH) | Acid catalyst to protonate the carbonyl | google.com |

| Solvent | Toluene | Reaction medium | google.com |

| Temperature | Room temperature, then 50°C | Reaction control and completion | google.com |

| Yield | 95.5% | Process efficiency | google.com |

Solvent Effects and Temperature Control

The formation of this compound from 3-bromobenzaldehyde involves the reaction of the aldehyde with an alcohol, typically methanol or an orthoester like trimethyl orthoformate, in the presence of an acid catalyst. The solvent in this reaction plays a multifaceted role, acting as a reagent, a medium for the reaction, and a determinant of the reaction equilibrium. Temperature, in turn, influences the reaction rate and can affect the stability of both reactants and products.

The Dual Role of Alcoholic Solvents and the Importance of Water Removal

In the synthesis of aryl dialkoxymethyl ethers, the alcohol often serves as both the solvent and a reactant. For the preparation of this compound, methanol is a common choice. The reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water generated as a byproduct must be effectively removed.

One common strategy involves using the solvent as a dehydrating agent in conjunction with an orthoester. For instance, the synthesis of the isomeric 1-bromo-4-(dimethoxymethyl)benzene is accomplished by reacting 4-bromobenzaldehyde with methyl orthoformate in methanol. The mixture is heated under reflux for several hours to ensure the completion of the reaction. In this case, methanol acts as the solvent, while the methyl orthoformate not only serves as a source of the methoxy groups but also reacts with the water produced to form methanol and methyl formate, thus shifting the equilibrium towards the product.

Temperature as a Rate and Selectivity Determinant

Temperature plays a crucial role in the rate of acetal formation. Generally, higher temperatures accelerate the reaction. Studies on the acetalization of benzaldehyde have shown that an increase in reaction temperature leads to a higher conversion rate and greater selectivity for the acetal product. This is attributed to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions.

For example, in the synthesis of a related compound, 3-bromobenzaldehyde ethylene (B1197577) acetal, the reaction of 3-bromobenzaldehyde with ethylene glycol is carried out at an elevated temperature of 100–130 °C. This high temperature, combined with the application of a vacuum, facilitates the removal of water, thereby driving the reaction to completion. While this example uses a different diol, the principle of using elevated temperatures to promote the reaction is directly applicable to the synthesis of this compound.

However, excessively high temperatures should be avoided as they can lead to side reactions and decomposition of the starting materials or the product. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing unwanted byproducts.

Alternative Approaches and the Influence of Catalysts

While heating is a common method to promote acetalization, alternative approaches exist. The use of highly efficient catalysts, such as solid acid catalysts, can enable the reaction to proceed at lower temperatures. For instance, the synthesis of various benzylidene acetals has been achieved at room temperature using a solid acid catalyst in the presence of a water scavenger. This indicates that with the right catalytic system, the need for high temperatures can be mitigated, potentially leading to a cleaner reaction profile.

The choice of solvent is also critical when considering the catalyst's performance. The catalyst's activity and stability can be significantly influenced by the surrounding solvent molecules. In the context of synthesizing this compound, using a non-polar, aprotic solvent would necessitate the use of a stoichiometric amount of methanol and a dehydrating agent, whereas using methanol as the solvent simplifies the reaction system.

The following table summarizes the key considerations for solvent and temperature in the synthesis of this compound and related acetals.

| Parameter | Effect on Synthesis | Typical Conditions for Aryl Acetal Formation |

| Solvent | Acts as a reagent and reaction medium. Influences reaction equilibrium. | Methanol (as both solvent and reagent), or inert solvents like 1,2-dichloroethane with a stoichiometric amount of alcohol. |

| Temperature | Affects reaction rate and selectivity. Higher temperatures generally increase the rate. | Room temperature to reflux (e.g., 100-130 °C), depending on the catalyst and the need for water removal. |

| Water Removal | Crucial for driving the equilibrium towards acetal formation. | Use of orthoesters (e.g., trimethyl orthoformate), azeotropic distillation, or vacuum. |

Chemical Transformations and Reactivity of 1 Bromo 3 Dimethoxymethyl Benzene

Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3-(dimethoxymethyl)benzene

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine atom of this compound readily participates in these transformations. This allows for the construction of intricate molecular architectures by forming new bonds between the brominated carbon and various coupling partners.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and materials science. In this reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established for a wide range of aryl bromides.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The dimethoxymethyl group is generally stable under these conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | --- | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF | 80-120 |

| Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₃PO₄, NaOH | Toluene/Water, Dioxane/Water | Room Temp - 100 |

Heck and Sonogashira Coupling for Carbon-Carbon Double/Triple Bond Formation

The Heck reaction enables the formation of carbon-carbon double bonds by coupling aryl halides with alkenes. The Sonogashira reaction, conversely, forms carbon-carbon triple bonds by coupling aryl halides with terminal alkynes. Both reactions are catalyzed by palladium complexes and are fundamental transformations in organic synthesis.

In a typical Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield a substituted styrenyl derivative, with the dimethoxymethyl group intact.

The Sonogashira coupling of this compound with a terminal alkyne requires a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. This reaction would lead to the formation of a 3-(dimethoxymethyl)phenylacetylene derivative.

Table 2: General Conditions for Heck and Sonogashira Coupling of Aryl Bromides

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc | DMF, NMP, Acetonitrile | 80-140 |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | CuI | Et₃N, Piperidine | THF, DMF | Room Temp - 100 |

Buchwald-Hartwig Amination and Other C-N/C-O Coupling Reactions

The Buchwald-Hartwig amination has emerged as a premier method for the formation of carbon-nitrogen bonds, specifically for the synthesis of arylamines from aryl halides. This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. For this compound, this transformation would provide access to a variety of N-aryl compounds. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Similarly, palladium-catalyzed C-O coupling reactions can be employed to synthesize diaryl ethers from aryl halides and phenols, although this is less common than the corresponding C-N coupling.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

Nucleophilic Substitution Reactions Involving the Bromine Atom

While palladium-catalyzed reactions are the most common methods for functionalizing the C-Br bond in this compound, nucleophilic aromatic substitution (SNAr) can also occur under specific conditions. For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. The dimethoxymethyl group is not a strong electron-withdrawing group, and therefore, forcing conditions such as high temperatures and strong nucleophiles would likely be required to effect nucleophilic substitution of the bromine atom. The mechanism would involve the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the bromide ion.

Reactivity of the Dimethoxymethyl Group in this compound

The dimethoxymethyl group serves as a stable protecting group for the aldehyde functionality. This protecting group is robust to a variety of reaction conditions, including many of the palladium-catalyzed coupling reactions mentioned above, allowing for selective modification of the aryl bromide portion of the molecule.

Acetal (B89532) Hydrolysis and Aldehyde Derivatization

The primary reaction of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde, 3-bromobenzaldehyde (B42254). This deprotection is typically achieved under acidic conditions. For instance, treatment with a catalytic amount of a strong acid like sulfuric acid in a mixture of water and an organic solvent can efficiently yield the aldehyde. In one documented procedure, 2-(3-Bromophenyl)- ontosight.aigoogleapis.comdioxolane was converted to this compound in 88% yield by dissolving it in anhydrous methanol (B129727) with a catalytic amount of sulfuric acid and stirring for 4 hours at room temperature.

Once deprotected, the resulting 3-bromobenzaldehyde is a versatile intermediate for a wide range of subsequent transformations. A key reaction of aldehydes is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a basic catalyst to form a new carbon-carbon double bond. For example, 3-bromobenzaldehyde dimethyl acetal has been reacted with malononitrile in the presence of PS-piperazine and PS-piperazine-1-sulfonic acid in ethyl acetate (B1210297) at 50°C to produce 2-(3-bromophenylmethylene)malononitrile with a yield of 93%. googleapis.com Similarly, reaction with ethyl cyanoacetate (B8463686) under the same conditions yielded (E)-2-ethyl-2-cyano-3-(3-bromophenyl)-2-acrylate with a 90% yield. googleapis.com

Table 4: Derivatization of 3-Bromobenzaldehyde Dimethyl Acetal via Knoevenagel Condensation

| Reactant | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Malononitrile | PS-piperazine, PS-piperazine-1-sulfonic acid | Ethyl Acetate | 50 | 2-(3-bromophenylmethylene)malononitrile | 93 |

| Ethyl Cyanoacetate | PS-piperazine, PS-piperazine-1-sulfonic acid | Ethyl Acetate | 50 | (E)-2-ethyl-2-cyano-3-(3-bromophenyl)-2-acrylate | 90 |

Reactions of the Acetal as a Protected Carbonyl

The dimethoxymethyl group in this compound serves as a protecting group for a carbonyl functionality, specifically an aldehyde. This protection strategy is crucial in multi-step syntheses where the aldehyde group needs to be preserved while other parts of the molecule undergo reaction. The acetal is stable under neutral and basic conditions but can be readily cleaved to regenerate the aldehyde. organic-chemistry.org

The deprotection of the acetal to the corresponding 3-bromobenzaldehyde is typically achieved through acid-catalyzed hydrolysis. ncert.nic.in This reaction involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol yields the desired aldehyde. A variety of acidic conditions can be employed for this transformation, ranging from aqueous mineral acids to milder, solid-supported acid catalysts.

Several modern methods have been developed for the deprotection of dimethyl acetals under mild conditions to ensure compatibility with sensitive functional groups. organic-chemistry.org These include the use of:

Iodine in acetone: A catalytic amount of iodine can efficiently cleave acetals under neutral conditions. organic-chemistry.org

Bismuth(III) nitrate: This reagent allows for the chemoselective deprotection of acetals derived from aromatic aldehydes.

(Trimethylsilyl)bis(fluorosulfuryl)imide (TMSN(SO2F)2): This silicon-based reagent facilitates deprotection under neutral and anhydrous conditions at low temperatures. For aromatic dimethyl acetals, the reaction is typically fast.

Decaborane (B607025): In aqueous tetrahydrofuran (B95107) (THF), a catalytic amount of decaborane can smoothly deprotect aromatic dimethyl acetals at room temperature.

The general procedure for the deprotection of this compound involves dissolving the compound in a suitable solvent, such as a mixture of THF and water, and adding a catalytic amount of an acid or a specialized deprotection reagent. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to isolate the 3-bromobenzaldehyde.

Lithiation and Grignard Reactions of this compound

The presence of a bromine atom on the aromatic ring allows for the formation of organometallic intermediates, such as organolithium and Grignard reagents. These intermediates are powerful nucleophiles and are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF, leads to the formation of the corresponding Grignard reagent, [3-(dimethoxymethyl)phenyl]magnesium bromide. libretexts.org The formation of Grignard reagents requires anhydrous conditions as they are readily quenched by protic solvents like water. libretexts.org

Alternatively, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to either lithium-halogen exchange or deprotonation of an acidic aromatic proton (metalation). The outcome depends on the reaction conditions and the nature of the substituents on the aromatic ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org It relies on the presence of a directing metalation group (DMG) that coordinates to the lithium atom of the organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org

In this compound, both the dimethoxymethyl group and the bromine atom can influence the regioselectivity of lithiation. The dimethoxymethyl group, with its two oxygen atoms, can act as a directing group, favoring lithiation at the C-2 or C-4 positions. Acetal groups, similar to methoxy groups, are known to be effective DMGs. organicchemistrytutor.com

The bromine atom, while generally considered a weak directing group, can also direct metalation to its ortho positions (C-2 and C-4). orgsyn.org In this case, both substituents direct to the same positions. However, the position at C-2 is located between the two substituents and is therefore more sterically hindered. Consequently, lithiation is most likely to occur at the C-4 position.

Another possible reaction pathway is lithium-halogen exchange, where the bromine atom is directly replaced by a lithium atom. This reaction is often favored at low temperatures.

The competition between directed ortho-metalation and lithium-halogen exchange is influenced by factors such as the solvent, temperature, and the specific organolithium reagent used. In some cases, a mixture of products may be obtained.

Subsequent Electrophilic Quenching Reactions

Once the organolithium or Grignard reagent of this compound is formed, it can be reacted with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. The resulting product depends on the nature of the electrophile used.

Common electrophilic quenching reactions include:

Carboxylation: Reaction with carbon dioxide (dry ice) followed by an acidic workup yields the corresponding benzoic acid derivative.

Alkylation: Reaction with alkyl halides introduces an alkyl group.

Formylation: Reaction with N,N-dimethylformamide (DMF) followed by hydrolysis yields an aldehyde. leah4sci.com

Silylation: Reaction with chlorosilanes, such as chlorotrimethylsilane, introduces a silyl (B83357) group. orgsyn.org

For example, if directed ortho-metalation occurs at the C-4 position, quenching with an electrophile (E+) would lead to the formation of 1-bromo-4-substituted-3-(dimethoxymethyl)benzene. If lithium-halogen exchange occurs, the subsequent reaction with an electrophile would result in a 1-substituted-3-(dimethoxymethyl)benzene.

Electrophilic Aromatic Substitution on this compound (e.g., Nitration)

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. fishersci.fi The regioselectivity of these reactions is determined by the directing effects of the existing substituents, the bromo group and the dimethoxymethyl group. libretexts.org

Substituents on a benzene (B151609) ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. organicchemistrytutor.com

The bromo group is a deactivating but ortho-, para-directing substituent. organicchemistrytutor.com This is due to the competing effects of its electron-withdrawing inductive effect and its electron-donating resonance effect.

The dimethoxymethyl group is analogous to an alkoxy group (like methoxy), which is an activating, ortho-, para-directing group. organicchemistrytutor.com The oxygen atoms can donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.

In the case of this compound, we have two directing groups in a meta relationship. The directing effects of these two groups are cooperative, reinforcing substitution at certain positions.

The bromo group directs incoming electrophiles to the C-2, C-4, and C-6 positions.

The dimethoxymethyl group directs to its ortho positions (C-2 and C-4) and its para position (C-6).

Therefore, all three available positions for substitution (C-2, C-4, and C-6) are activated by at least one of the groups. However, the position between the two substituents (C-2) is sterically hindered. The C-4 and C-6 positions are both electronically favored. The relative amounts of substitution at these positions will depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

For a reaction like nitration , which typically uses a mixture of nitric acid and sulfuric acid, the electrophile is the nitronium ion (NO2+). researchgate.net Given the directing effects, the expected major products would be 1-bromo-3-(dimethoxymethyl)-4-nitrobenzene and 1-bromo-3-(dimethoxymethyl)-6-nitrobenzene, with the potential for some of the 2-nitro isomer to be formed as well. The exact ratio of these isomers would need to be determined experimentally. In related systems, such as the bromination of 2,3-dimethoxybenzaldehyde, substitution occurs at the C-6 position, para to the methoxy group at C-3 and ortho to the methoxy group at C-2. scielo.br This suggests that the position para to the stronger activating group may be favored.

1 Bromo 3 Dimethoxymethyl Benzene As a Versatile Synthetic Intermediate

Building Block for Complex Aromatic Systems

The structure of 1-Bromo-3-(dimethoxymethyl)benzene makes it an ideal starting material for the construction of intricate aromatic structures. The bromo substituent provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, while the protected aldehyde can be unveiled at a later synthetic stage for further elaboration.

The bromine atom on the benzene (B151609) ring of this compound is readily employed in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating substituted benzene derivatives. For instance, Suzuki-Miyaura coupling can be used to introduce new aryl or alkyl groups, while Sonogashira coupling facilitates the formation of carbon-carbon triple bonds. Furthermore, Buchwald-Hartwig amination allows for the synthesis of aniline (B41778) derivatives. These reactions provide pathways to a diverse range of polysubstituted benzenes, which are common motifs in many functional materials and pharmaceuticals. khanacademy.orgyoutube.comlibretexts.org

The protected aldehyde functionality of this compound is crucial for its role in the synthesis of heterocyclic compounds. Following a cross-coupling reaction to build a desired scaffold, the dimethoxymethyl group can be hydrolyzed under acidic conditions to reveal the aldehyde. This aldehyde can then participate in a variety of cyclization reactions to form heterocycles such as pyridines, quinolines, and indoles, which are prevalent in many biologically active molecules.

The dual functionality of this compound also lends itself to the synthesis of larger, more complex architectures like macrocycles and polymers. Macrocycles, large ring-like molecules, are of significant interest in supramolecular chemistry and materials science. The ability to perform sequential coupling and deprotection/cyclization reactions with this intermediate allows for the construction of novel macrocyclic hosts. nih.govnih.gov

In polymer chemistry, this compound can be used as a monomer in the synthesis of conjugated polymers. For example, through reactions like the Heck or Suzuki coupling, it can be polymerized to create poly(phenylene vinylene) (PPV) or other conjugated polymer derivatives. The aldehyde functionality, after deprotection, can be used to further modify the polymer side chains, tuning the material's electronic and optical properties for applications in organic electronics. rsc.org

Precursor in Medicinal Chemistry and Drug Discovery

The versatility of this compound makes it a valuable precursor in the field of medicinal chemistry, where the synthesis of novel and complex small molecules is paramount for the discovery of new therapeutic agents.

The ability to construct diverse molecular scaffolds from this compound is a significant advantage in the design of enzyme and receptor inhibitors. medchemexpress.com By utilizing the array of available cross-coupling reactions, medicinal chemists can systematically modify the core benzene ring with various substituents to optimize binding affinity and selectivity for a specific biological target. The latent aldehyde functionality provides a point for introducing further diversity or for anchoring the molecule to a desired pharmacophore.

Table 1: Examples of Pharmaceutical Inhibitors Synthesized Using Bromo-Aromatic Precursors

| Inhibitor Class | Synthetic Strategy | Resulting Scaffold |

|---|---|---|

| Kinase Inhibitors | Suzuki coupling followed by cyclization | Substituted quinolines |

| Protease Inhibitors | Buchwald-Hartwig amination and subsequent amide coupling | Complex peptide mimics |

The development of novel anti-cancer agents often relies on the synthesis of compounds that can interact with specific targets in cancer cells. eurekaselect.combenthamscience.com this compound has been utilized as a starting material in the synthesis of various cytotoxic and anti-proliferative compounds. For example, it can be a key building block for creating complex heterocyclic systems that mimic natural products with known anti-tumor activity. nih.gov The synthetic flexibility it offers allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies, a crucial step in optimizing the efficacy of potential anti-cancer drugs. chemdad.comsigmaaldrich.com

Beyond specific inhibitor design, this compound provides a gateway to a multitude of biologically active scaffolds. The strategic unmasking of the aldehyde allows for its participation in multicomponent reactions, such as the Ugi or Passerini reactions, which can generate complex and diverse molecular frameworks in a single step. These scaffolds can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic leads for various diseases. The compound's role as a protected bifunctional building block makes it a powerful tool for generating molecular diversity in drug discovery programs.

Applications in Materials Science

In materials science, the demand for novel organic compounds with tailored electronic and physical properties is continuous. This compound serves as a key building block for creating the sophisticated molecular architectures required for advanced materials. Its utility stems from the ability to selectively functionalize the molecule at two different points, enabling the synthesis of precisely designed monomers and precursors for functional organic materials.

The development of advanced polymers, such as conjugated polymers or covalent organic frameworks (COFs), relies on the availability of highly pure and functionalized monomers. This compound is an excellent starting point for such monomers due to its orthogonal reactive sites. The bromine atom can be readily converted into other functional groups or used directly in cross-coupling reactions, while the dimethoxymethyl group remains stable under these conditions.

The primary role of the bromine atom is to participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings). These reactions are cornerstones of modern polymer chemistry, allowing for the formation of C-C bonds to link aromatic units together. This step is crucial for constructing the backbone of a conjugated polymer or the framework of a COF.

Once the core structure of the desired monomer is assembled via reactions at the bromine site, the latent aldehyde functionality can be unmasked. The dimethoxymethyl group, which is an acetal (B89532), can be hydrolyzed back to a highly reactive aldehyde group (-CHO) under acidic conditions. This newly formed aldehyde can then participate in a variety of polymerization reactions, such as condensation reactions, to form the final advanced material. This two-stage reactivity provides chemists with significant control over the synthesis process.

Table 1: Synthetic Strategy for Monomer Synthesis

| Step | Reaction Type | Functional Group Involved | Purpose |

|---|---|---|---|

| 1 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) | C-Br (Carbon-Bromine bond) | Elongates the molecular structure and builds the core of the monomer by forming new C-C bonds. |

| 2 | Acid-Catalyzed Hydrolysis | -CH(OCH₃)₂ (Dimethoxymethyl) | Deprotects the acetal to reveal a reactive aldehyde (-CHO) group for subsequent polymerization. |

This strategic approach allows for the creation of monomers that would be difficult to synthesize if the reactive aldehyde were present from the start, as it might interfere with the initial cross-coupling step.

Organic electronic devices, especially Organic Light-Emitting Diodes (OLEDs), are constructed from multiple layers of specialized organic materials, each with a specific function (e.g., charge injection, charge transport, and light emission). oled.com The performance of these devices is highly dependent on the molecular structure of the organic semiconductors used. mdpi.com

This compound is a valuable precursor for the synthesis of these functional molecules. The synthetic pathway often involves first using the bromo-handle to construct a larger, conjugated system. This core structure might be a building block for a hole-transport material, an electron-transport material, or an emissive host.

Following the construction of the core, the dimethoxymethyl group is converted to an aldehyde. This aldehyde is a key functional group for extending molecular conjugation through reactions like the Wittig or Knoevenagel condensation. These reactions create carbon-carbon double bonds, which become part of the delocalized π-electron system essential for charge transport and luminescence in organic semiconductors. The ability to introduce an aldehyde at a specific position within a complex molecule allows for the fine-tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO) and emission color.

Table 2: Role of this compound in Synthesizing OLED Materials

| OLED Component | Desired Property | Synthetic Role of Precursor |

|---|---|---|

| Emissive Layer (EML) | High fluorescence/phosphorescence quantum yield, specific emission color. | The precursor can be used to build the core of an emissive molecule, with the aldehyde enabling final-step modifications to tune the conjugation length and, consequently, the color of the emitted light. |

| Hole Transport Layer (HTL) | High hole mobility and suitable HOMO level for efficient hole injection. mdpi.com | Used to synthesize triarylamine-based structures or other hole-transporting moieties via C-N or C-C coupling at the bromine site. |

| Electron Transport Layer (ETL) | High electron mobility and suitable LUMO level for efficient electron injection. oled.com | The aldehyde derived from the precursor can be used to synthesize electron-deficient π-systems, such as those containing oxadiazole or triazine rings, which are common in ETL materials. |

By providing a reliable method to introduce a reactive aldehyde into a pre-designed aromatic system, this compound facilitates the modular synthesis of novel, high-performance materials for the next generation of organic electronic devices.

Mechanistic Insights into Reactions of 1 Bromo 3 Dimethoxymethyl Benzene

Elucidation of Reaction Pathways and Transition States

The reaction pathways for 1-bromo-3-(dimethoxymethyl)benzene are typically investigated through common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The generally accepted mechanism for these reactions involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex.

In the case of this compound, the oxidative addition step is a critical juncture. The electron-withdrawing nature of the dimethoxymethyl group, through inductive effects, can influence the electron density at the carbon-bromine bond, potentially affecting the rate of oxidative addition. Computational studies on similar substituted bromobenzenes often utilize density functional theory (DFT) to model the energy profiles of the reaction, including the structures of transition states. For a typical Suzuki-Miyaura coupling, the pathway proceeds from the oxidative addition adduct through transmetalation with an organoboron reagent, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

The transition state for the oxidative addition involves the palladium center interacting with the C-Br bond. The steric bulk of the meta-substituted dimethoxymethyl group, while not as impactful as an ortho-substituent, can still influence the approach of the palladium catalyst and the stability of the resulting organopalladium intermediate.

A generalized reaction pathway for a Suzuki-Miyaura coupling of this compound is depicted below:

Catalytic Cycle for Suzuki-Miyaura Coupling

| Step | Description | Intermediate/Transition State |

| 1 | Oxidative Addition | Pd(0) complex approaches the C-Br bond of this compound, leading to a transition state where the bond is partially broken and new Pd-C and Pd-Br bonds are forming. The product is a Pd(II) intermediate. |

| 2 | Transmetalation | The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. This step often proceeds through a four-centered transition state. |

| 3 | Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product. The palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle. |

Role of Catalysts and Ligands in Selective Transformations

The choice of catalyst and, more specifically, the ligands coordinated to the metal center, plays a pivotal role in the efficiency and selectivity of reactions involving this compound. Ligands can modulate the steric and electronic properties of the palladium catalyst, thereby influencing the rates of the individual steps in the catalytic cycle.

For sterically hindered aryl halides, bulky phosphine (B1218219) ligands such as those from the Buchwald or Herrmann families are often employed to facilitate the reaction. researchgate.net These ligands promote the formation of monoligated, highly reactive palladium species that can more easily undergo oxidative addition with sterically demanding substrates. In the context of this compound, while the steric hindrance is moderate, the use of such ligands can enhance reaction rates and yields, particularly in couplings with bulky partners.

The electronic properties of the ligands are also crucial. Electron-rich phosphines can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. Conversely, the selectivity of certain transformations can be tuned by the electronic nature of the ligands.

The following table summarizes the types of catalysts and ligands commonly used in cross-coupling reactions of aryl bromides, which would be applicable to this compound.

Common Catalysts and Ligands for Cross-Coupling Reactions

| Reaction | Typical Catalyst Precursor | Common Ligands | Role of Ligand |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Enhance catalyst stability and activity, improve yields with sterically hindered substrates. organic-chemistry.org |

| Heck | Pd(OAc)₂ | PPh₃, Herrmann's catalyst | Control regioselectivity and improve thermal stability of the catalyst. organic-chemistry.org |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Stabilize the palladium center and facilitate both the palladium and copper catalytic cycles. organic-chemistry.org |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Josiphos, BINAP | Promote C-N bond formation and accommodate a wide range of amine substrates. |

Spectroscopic and Kinetic Studies of Reaction Intermediates

The direct observation and characterization of reaction intermediates in catalytic cycles are challenging due to their transient nature and low concentrations. However, techniques such as in-situ NMR spectroscopy, mass spectrometry, and kinetic studies can provide valuable insights into the mechanism.

For palladium-catalyzed reactions of aryl bromides, ³¹P NMR spectroscopy is a powerful tool for monitoring the transformation of phosphine-ligated palladium complexes throughout the catalytic cycle. Different palladium species, such as the Pd(0) catalyst, the Pd(II) oxidative addition adduct, and the transmetalation intermediate, will exhibit distinct chemical shifts in the ³¹P NMR spectrum.

Kinetic studies, which measure the rate of reaction as a function of the concentration of reactants, catalysts, and ligands, can help to identify the rate-determining step of the reaction. For many Suzuki-Miyaura reactions of aryl bromides, the oxidative addition step is found to be rate-limiting. However, for more reactive aryl halides or with certain catalysts, transmetalation or reductive elimination can become the slowest step. A kinetic study of the Heck reaction involving bromobenzene (B47551) has revealed complex dependencies on the concentrations of the reactants and catalyst, suggesting the involvement of multiple competing pathways. researchgate.net

Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling

The following table illustrates the type of data that would be generated in a kinetic study to determine the reaction order with respect to each component.

| Experiment | [this compound] (M) | [Arylboronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | r |

| 2 | 0.2 | 0.15 | 1 | ~2 r |

| 3 | 0.1 | 0.30 | 1 | ~r |

| 4 | 0.1 | 0.15 | 2 | ~2 r |

Such data would suggest that the reaction is first order in the aryl bromide and the palladium catalyst, and zero order in the arylboronic acid, which is a common finding when oxidative addition is the rate-determining step.

Computational and Theoretical Investigations of 1 Bromo 3 Dimethoxymethyl Benzene

Quantum Chemical Calculations of Electronic Structure

The electronic nature of 1-bromo-3-(dimethoxymethyl)benzene is primarily dictated by the interplay of the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the dimethoxymethyl group (acting similarly to a methoxy (B1213986) group). The oxygen lone pairs of the methoxy groups can delocalize into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. libretexts.org Conversely, the electronegative bromine atom withdraws electron density from the ring. libretexts.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. In substituted benzenes, the HOMO is typically a π-orbital of the aromatic ring, while the LUMO is a π* anti-bonding orbital. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For a molecule like this compound, the electron-donating dimethoxymethyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower it. The net effect on the HOMO and LUMO energies would depend on the balance of these opposing influences. Quantum chemical calculations on similar molecules can provide quantitative estimates for these properties.

Table 1: Representative Calculated Electronic Properties of Analogous Aromatic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Anisole (B1667542) | DFT/B3LYP | -8.21 | -0.65 | 7.56 |

| Bromobenzene (B47551) | DFT/B3LYP | -9.09 | -0.98 | 8.11 |

| m-Anisidine | INDO/S | - | - | - |

Note: The data in this table is derived from computational studies on analogous compounds and is intended to be representative. Actual values for this compound will vary.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity and selectivity of chemical reactions. DFT studies on related molecules, such as the electrophilic bromination of anisole, provide a model for understanding how this compound might behave in chemical transformations. rsc.org

The reactivity of a substituted benzene is largely governed by the nature of its substituents. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.org The dimethoxymethyl group, being electron-donating through resonance, is expected to activate the benzene ring. The bromine atom, being deactivating, will have an opposing effect.

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and are useful for predicting sites of electrophilic attack. For a molecule with a methoxy-like group, the MEP would show a region of high electron density (negative potential) at the positions ortho and para to this group, making these sites more susceptible to electrophilic attack.

In a study on the bromination of anisole, DFT calculations revealed that the reaction proceeds via an addition-elimination mechanism, with the ortho and para positions being the most favored for substitution due to a combination of strong electron delocalization and attractive interactions. rsc.org Given that this compound already has a bromine atom at a meta position relative to the dimethoxymethyl group, further electrophilic substitution would likely be directed to the positions ortho and para to the activating dimethoxymethyl group.

Table 2: Conceptual DFT Reactivity Descriptors for Anisole (as an analogue)

| Descriptor | Value | Significance |

| Ionization Potential | 8.21 eV | Energy required to remove an electron |

| Electron Affinity | 0.65 eV | Energy released upon gaining an electron |

| Chemical Hardness | 3.78 eV | Resistance to change in electron distribution |

| Electronegativity | 4.43 eV | Power to attract electrons |

| Electrophilicity Index | 2.59 eV | Propensity to accept electrons |

Note: This data for anisole is illustrative of the types of descriptors that can be calculated to predict reactivity. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational preferences of molecules. For a flexible molecule like this compound, MD simulations could reveal the preferred orientations of the dimethoxymethyl substituent relative to the benzene ring.

While specific MD studies on this compound are not available, studies on similar substituted benzenes and acetals can provide general principles. For example, in anisole, the methoxy group is known to have a planar conformation with respect to the benzene ring to maximize π-conjugation. nih.gov For the dimethoxymethyl group, steric interactions between the two methoxy groups would likely lead to a staggered conformation.

MD simulations can be used to calculate the potential energy surface as a function of key dihedral angles, identifying the global and local energy minima that correspond to the most stable conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. Studies on the aggregation dynamics of benzene derivatives in solution highlight the importance of intermolecular forces, such as π-π stacking and electrostatic interactions, which are also dependent on the molecule's conformation. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Bromo-3-(dimethoxymethyl)benzene by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons and the protons of the dimethoxymethyl group. The aromatic region would display complex splitting patterns due to the meta-substitution. The proton on C2 (between the two substituents) would likely appear as a triplet or a singlet-like peak. The protons on C4, C5, and C6 would show characteristic doublet, triplet, or doublet of doublets patterns based on their coupling with adjacent protons. The chemical shifts for these aromatic protons are expected in the range of δ 7.2-7.7 ppm. The acetal (B89532) proton (-CH(OCH₃)₂) would appear as a sharp singlet further upfield, typically around δ 5.4 ppm. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would produce a strong singlet at approximately δ 3.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C3) would be significantly influenced by the halogen's electronegativity and is expected to appear around δ 122 ppm. The other aromatic carbons would resonate in the typical range of δ 125-140 ppm. The acetal carbon (-CH(OCH₃)₂) is expected to have a chemical shift in the region of δ 102-104 ppm. The carbon atoms of the two methoxy groups would give a single signal around δ 53-55 ppm. Data from the related benzaldehyde (B42025) dimethyl acetal shows carbon signals at approximately 138.2 ppm (C1), 128.8 ppm (C2/C6), 128.2 ppm (C4), 126.6 ppm (C3/C5), 103.5 ppm (acetal CH), and 52.8 ppm (methoxy). chemicalbook.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|

| Ar-H (C2, C4, C5, C6) | ~ 7.2 - 7.7 | ~ 125 - 140 | m |

| Ar-C-Br (C3) | - | ~ 122 | - |

| Acetal CH | ~ 5.4 | ~ 103 | s |

| Methoxy CH₃ | ~ 3.3 | ~ 54 | s |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound, electron ionization (EI) would be a common method.

The mass spectrum is expected to show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, this peak will appear as a doublet with nearly equal intensity (a 1:1 ratio) for the two major isotopes, ⁷⁹Br and ⁸¹Br. Therefore, two peaks at m/z 230 and m/z 232 would confirm the presence of one bromine atom and the molecular weight of the compound.

The fragmentation pattern provides further structural evidence. Key fragmentation pathways would likely involve the loss of the functional groups. A significant fragment would be observed from the alpha-cleavage of a methoxy radical (-•OCH₃), resulting in an ion [M-31]⁺ at m/z 199/201. Subsequent loss of the second methoxy group is also possible. Another characteristic fragmentation would be the loss of the entire dimethoxymethyl group, leading to a bromophenyl cation at m/z 155/157. The mass spectrum of the precursor, 3-bromobenzaldehyde (B42254), shows a prominent molecular ion at m/z 184/186. rsc.org

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Loss |

|---|---|---|

| 230/232 | [C₉H₁₁BrO₂]⁺ | Molecular Ion [M]⁺ |

| 199/201 | [C₈H₈BrO]⁺ | -•OCH₃ |

| 169/171 | [C₇H₅BrO]⁺ | -CH(OCH₃)₂ |

| 155/157 | [C₆H₄Br]⁺ | -CH(OCH₃)₂ and -CH₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several key absorption bands. The C-O-C stretching vibrations of the acetal group are expected to produce strong, characteristic bands in the fingerprint region, typically around 1100-1000 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,3- or meta-) gives rise to specific C-H out-of-plane bending bands in the 900-650 cm⁻¹ range. The C-Br stretching vibration is expected to appear as a band in the lower frequency region, typically between 600 and 500 cm⁻¹. The IR spectrum for the related 3-bromobenzaldehyde shows characteristic peaks for the aromatic ring and the C-Br bond. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. The C-Br bond, being highly polarizable, should also be Raman active. Non-polar bonds, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (methoxy/acetal) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Acetal C-O-C | Stretching | 1150 - 1050 (strong) |

| Aromatic C-H | Out-of-plane bending | 900 - 650 |

| C-Br | Stretching | 600 - 500 |

X-ray Crystallography for Solid-State Structure Determination

However, this compound is typically described as a liquid at room temperature. wikipedia.org Therefore, obtaining a single crystal suitable for X-ray diffraction analysis would require crystallization at low temperatures. To date, no public reports of the single-crystal X-ray structure of this compound are available in crystallographic databases. If such data were obtained, it would confirm the planar structure of the benzene ring and provide exact measurements for the C-Br, C-C, and C-O bond lengths and the torsional angles associated with the dimethoxymethyl group.

Conclusions and Future Research Directions

Summary of Current Research Landscape Pertaining to 1-Bromo-3-(dimethoxymethyl)benzene

This compound is a bifunctional organic compound featuring a bromine atom and a dimethoxymethyl group attached to a benzene (B151609) ring. ontosight.ai The dimethoxymethyl group, a dimethyl acetal (B89532), serves as a stable protecting group for a formyl (aldehyde) group. This structural feature makes the compound a valuable building block in multi-step organic synthesis.

The current research landscape is dominated by its application as a synthetic intermediate for producing more complex molecules. ontosight.ai The bromine atom provides a reactive site for various transformations, most notably metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern chemistry for creating carbon-carbon and carbon-heteroatom bonds. The acetal group is generally stable under these conditions, allowing for selective functionalization at the bromine position. Subsequently, the acetal can be hydrolyzed under acidic conditions to unveil the aldehyde, which can then undergo a host of further reactions such as oxidation, reduction, or condensation.

A significant area of contemporary research involves the use of aryl bromides, like this compound, in nickel/photoredox-catalyzed cross-coupling reactions. nih.govnih.gov These advanced methodologies enable the formation of C(sp²)-C(sp³) bonds by coupling aryl halides with radical species generated from sources like acetals. nih.govnih.gov The compound is also utilized in the preparation of benzyl (B1604629) ethers, which are important structural motifs in certain pharmaceuticals and agrochemicals. ontosight.ai While research on this specific molecule is not as extensive as some other benzene derivatives, its utility is well-established within the context of synthetic organic chemistry.

Identification of Underexplored Research Avenues

Despite its utility, several research avenues concerning this compound remain underexplored.

Systematic Substrate Scope Analysis: Recent studies have employed data science to analyze the substrate scope of aryl bromides in Ni/photoredox catalysis, revealing areas of sparse coverage in the existing chemical space. nih.govnih.gov A systematic investigation into the reactivity of this compound across a broad and diverse range of modern cross-coupling reactions is lacking. Such studies would better define its utility and limitations, potentially uncovering new reactivity patterns.

Synthesis of Novel Bioactive Compounds and Materials: While its role as an intermediate for pharmaceuticals and agrochemicals is noted, the full potential for creating novel, complex molecules with unique biological or material properties from this starting material has not been fully realized. ontosight.ai For instance, related dimethoxy-bromo-benzene compounds have been used to synthesize precursors for anti-cancer drugs and photosensitizers. sigmaaldrich.comguidechem.com A focused effort to design and synthesize new target molecules in these areas could be a fruitful endeavor.

Exploring the Reactivity of the Acetal Group: The dimethoxymethyl group is primarily viewed as a protecting group. Research into reaction conditions where the acetal itself could participate in novel transformations, beyond simple deprotection, is an underexplored area. Investigating its stability and potential for direct functionalization under various catalytic systems could expand its synthetic utility.

Development of Tandem or Domino Reactions: There is an opportunity to design one-pot reactions that sequentially functionalize both the bromo and the (deprotected) formyl groups. Such tandem or domino reaction sequences would be highly efficient, reducing waste and purification steps, which is a key goal in green chemistry.

Potential for Novel Synthetic Methodologies and Applications

The development of new synthetic methods for and with this compound, along with novel applications, holds considerable potential.

Novel Synthetic Methodologies: The primary synthesis of this compound involves the acid-catalyzed reaction of 3-bromobenzaldehyde (B42254) with methanol (B129727). ontosight.ai Novel methodologies could offer improvements in efficiency, safety, and environmental impact.

Advanced Bromination Techniques: Alternative methods for introducing the bromine atom, such as modern variations of the Sandmeyer reaction which can be faster and proceed via radical mechanisms, could be explored. nih.gov

Catalytic Borylation and Halogenation: An iridium-catalyzed arene borylation of a dimethoxymethylbenzene precursor, followed by a subsequent halogenation step, represents a modern approach to synthesizing substituted aromatics and could be adapted for this compound. chemicalbook.comchemdad.com

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could enhance safety, particularly for potentially exothermic bromination steps, and allow for easier scalability.

Potential Novel Applications:

Materials Science: Drawing inspiration from related compounds, this compound could serve as a precursor for novel organic electronic materials. guidechem.com The meta-substitution pattern and the two distinct functional groups allow for the construction of complex architectures, such as ligands for photosensitizers or components of organic light-emitting diodes (OLEDs).

Medicinal Chemistry: Beyond its current use, it could be a key starting material for generating libraries of compounds for drug discovery. The ability to independently modify two positions on the benzene ring is highly advantageous for structure-activity relationship (SAR) studies.

Catalysis: The compound could be used to synthesize novel ligands for transition metal catalysis. The oxygen atoms of the acetal and the aryl ring could coordinate to metal centers, creating unique electronic and steric environments for catalytic transformations.

Impact on Broader Fields of Chemical Science

The study and application of this compound have a tangible impact on the broader field of chemical science.

Exemplifying Protecting Group Strategy: The compound is a classic example of a bifunctional reagent where a protecting group (acetal) is used to mask a reactive functional group (aldehyde). This strategy is a cornerstone of modern organic synthesis, enabling the construction of highly complex molecules by orchestrating the sequence of chemical reactions. ncert.nic.in

Advancing Cross-Coupling Methodologies: Its use as a substrate in cutting-edge reactions like Ni/photoredox catalysis helps drive the development and understanding of these powerful bond-forming methods. nih.gov Research using such substrates pushes the boundaries of what is possible in catalytic science, leading to more efficient and versatile synthetic tools.

Integration of Data Science in Chemistry: The push to systematically map the reactivity of substrate classes that include this compound highlights a paradigm shift in chemical research. nih.gov By integrating data science and machine learning, chemists can move from trial-and-error to data-driven hypothesis testing, accelerating the discovery of new reactions and the optimization of existing ones. nih.gov

Facilitating Access to Complex Molecules: As a commercially available and versatile building block, it provides a reliable entry point for the synthesis of a wide range of target compounds. This accessibility lowers the barrier for researchers in fields from medicinal chemistry to materials science to create and test novel substances, thereby fueling innovation across the chemical sciences.

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| This compound | 3-Bromobenzaldehyde dimethyl acetal | Main subject of the article |

| 3-Bromobenzaldehyde | - | Starting material for synthesis |

| Methanol | - | Reagent for synthesis |

| 1-Bromo-3,5-dimethoxybenzene | 3,5-Dimethoxy-1-bromobenzene | Related compound used for comparison |

| Pinacol diborane | - | Reagent in borylation reactions |

| Ruthenium trichloride | - | Reagent for synthesizing ruthenium complexes |

| 3,5-Dimethoxyaniline | - | Starting material for a related compound |

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-(dimethoxymethyl)benzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 3-(dimethoxymethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperature (60–80°C) in anhydrous carbon tetrachloride can yield the target compound. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of substrate to NBS) and employing continuous flow reactors to enhance mixing and heat transfer, which improves yield (up to 85%) and purity . Characterization via GC-MS or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR reveals distinct chemical shifts for the dimethoxymethyl group (δ 3.2–3.4 ppm for methoxy protons) and aromatic protons (δ 7.1–7.5 ppm), with splitting patterns indicating substitution positions. ¹³C NMR confirms the bromine atom's electron-withdrawing effect via deshielding of adjacent carbons .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 245.992).

- IR Spectroscopy : Peaks at ~560 cm⁻¹ (C-Br stretch) and ~1100 cm⁻¹ (C-O-C stretch) validate functional groups .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group (EWG), polarizing the aromatic ring and activating it toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Computational studies (DFT) show that the dimethoxymethyl group introduces steric hindrance while donating electron density via resonance, creating regioselectivity in cross-coupling. For example, Pd-catalyzed coupling with arylboronic acids favors substitution at the para position to the bromine due to reduced steric clash . Kinetic studies under varying catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) can further elucidate reactivity trends.

Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound as a precursor in multi-step syntheses?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., elimination vs. substitution). To address this:

- Control Experiments : Use deuterated solvents (e.g., CDCl₃) to track proton transfer pathways via ¹H NMR .

- Catalyst Screening : Test palladium, nickel, or copper catalysts to identify optimal conditions for selectivity. For example, Ni(COD)₂ promotes C-Br bond activation without disturbing the dimethoxymethyl group .

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates and adjust temperature/pH dynamically .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites. For instance, the LUMO map of this compound shows higher electron density at the ortho position relative to bromine, favoring electrophilic attack there. Validation via experimental nitration (HNO₃/H₂SO₄) and subsequent HPLC analysis confirms computational predictions .

Data Contradiction Analysis

Q. Why do discrepancies exist in reported melting points for this compound across literature sources?

- Methodological Answer : Variations (e.g., 78–82°C) often stem from impurities or polymorphism. To resolve:

- Recrystallization : Purify using hexane/ethyl acetate (3:1) and analyze via DSC to identify polymorphic forms.

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks, which influence melting behavior .

Applications in Organic Synthesis

Q. How can this compound serve as a building block for synthesizing bioactive molecules?

- Methodological Answer : Its bromine atom enables modular functionalization. For example:

- Anticancer Agents : Suzuki coupling with pyridinylboronic acids generates heterobiaryls, screened for kinase inhibition (IC₅₀ values measured via MTT assays) .

- Agrochemicals : SNAr with thiols produces sulfides with herbicidal activity (tested on Arabidopsis thaliana) .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile brominated byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal to reduce bromine toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.